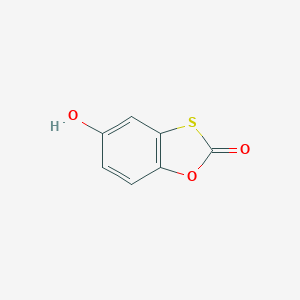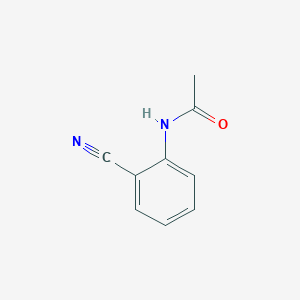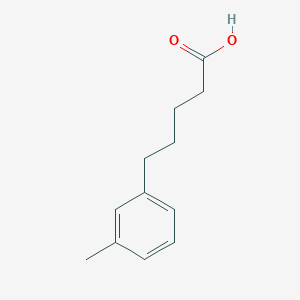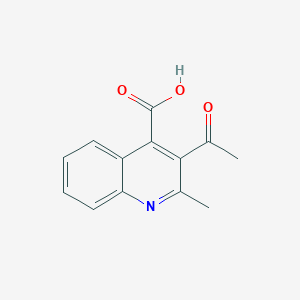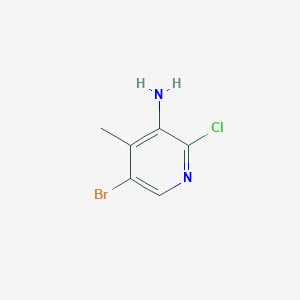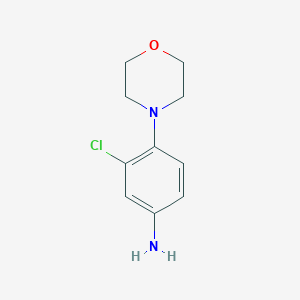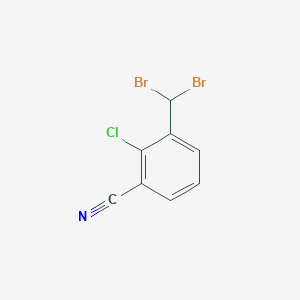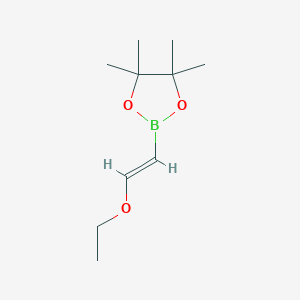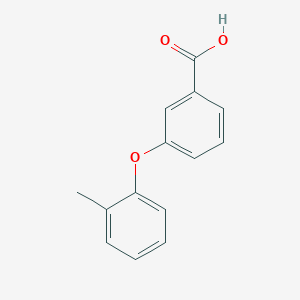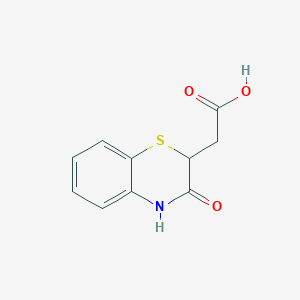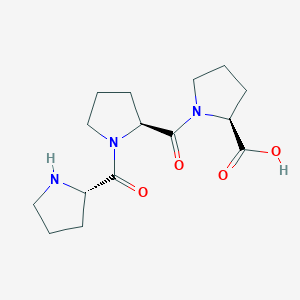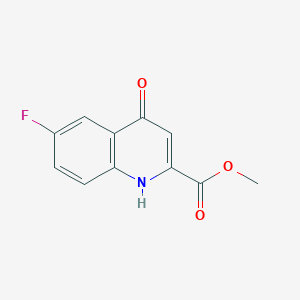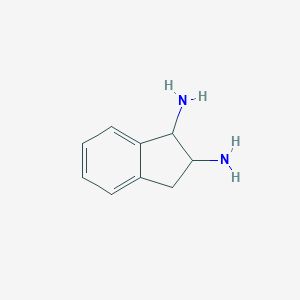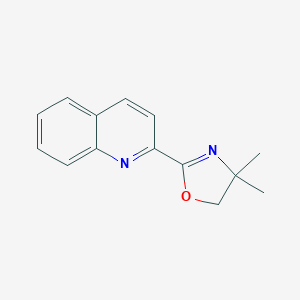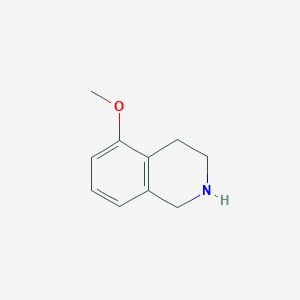
5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of tetrahydroisoquinoline, a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with a methoxy group attached to the 5-position . The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H .Physical And Chemical Properties Analysis
5-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 199.68 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
-
Chemistry of Heterocyclic Compounds
- Summary: 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods: The synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines involves multicomponent reactions .
- Results: The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has led to the creation of various alkaloids with diverse biological activities .
-
- Summary: 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods: The development of novel THIQ analogs with potent biological activity involves various synthetic strategies .
- Results: The structural–activity relationship (SAR) studies of THIQ analogs have provided insights into their mechanism of action .
-
- Summary: Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .
- Methods: The development of these inhibitors involves various synthetic strategies .
- Results: These inhibitors have shown potential in cancer research .
-
Chemical Reagents and Organic Intermediates
- Summary: 1,2,3,4-Tetrahydro-6-methoxyquinoline is used as chemical reagents, organic intermediates, fine chemicals, pharmaceutical research and development .
- Methods: The use of this compound involves various chemical reactions .
- Results: This compound has broad applications in the field of chemistry .
-
- Summary: AETIQ, a derivative of 1,2,3,4-tetrahydroisoquinoline, has shown anti-inflammatory properties .
- Methods: The study involved the synthesis of AETIQ and testing its effects on nitric oxide (NO) and reactive oxygen species generation .
- Results: AETIQ attenuated nitric oxide (NO) and reactive oxygen species generation. It also downregulated the production of the proinflammatory enzymes inducible NO synthase, cyclooxygenase-2, and matrix metalloproteinase-3 at both mRNA and protein levels .
Safety And Hazards
The safety information available for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The future directions for research on 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds are likely to focus on further exploring their biological activities and developing novel analogs with potent activity. The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community, and there is ongoing interest in understanding the structural–activity relationships and mechanisms of action of these compounds .
properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJYXDLWQYGCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553059 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
103030-70-2 | |
| Record name | 1,2,3,4-Tetrahydro-5-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


